molecular formula C13H13NO4 B12976960 tert-Butyl 2,3-dioxoindoline-1-carboxylate

tert-Butyl 2,3-dioxoindoline-1-carboxylate

Cat. No.: B12976960
M. Wt: 247.25 g/mol
InChI Key: ASIDXWXJMMEZHR-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dioxoindoline-1-carboxylate: is a heterocyclic compound that belongs to the indoline family. It is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the indoline ring, along with two oxo groups at the 2 and 3 positions. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dioxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2,3-dioxoindoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the construction of indole-based compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dioxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxo groups and the tert-butyl ester group influences its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2,3-dioxoindoline-1-carboxylate is unique due to the presence of both oxo groups and the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

tert-butyl 2,3-dioxoindole-1-carboxylate

InChI

InChI=1S/C13H13NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8(9)10(15)11(14)16/h4-7H,1-3H3

InChI Key

ASIDXWXJMMEZHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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